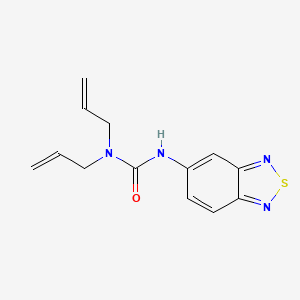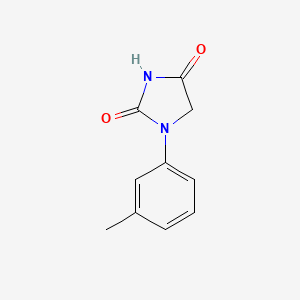
1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule "1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine" is part of a class of compounds that have been explored for their potential pharmacological activities. Such compounds are often studied in the context of their binding affinities towards various receptors and their potential as therapeutic agents.
Synthesis Analysis
Synthetic routes for compounds similar to "1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine" involve complex organic synthesis techniques. For example, synthesis and structure-activity relationship (SAR) studies of related piperazinyl phenyl-arylsulfonamides demonstrate the potential of these compounds as atypical antipsychotic agents, showing high affinities for serotonin receptors (Park et al., 2010).
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structure of related compounds. For instance, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, a compound with a similar core structure, reveals its orthorhombic crystal class and offers insights into the conformation and configuration of these types of molecules (Kumar et al., 2007).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, with their sulfonyl and piperazine groups playing key roles in their reactivity and interactions with biological targets. The reactivity towards various receptors, such as serotonin and adenosine receptors, highlights their chemical versatility and potential pharmacological applications (Borrmann et al., 2009).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-24(23,19-8-2-1-3-9-19)21-12-10-20(11-13-21)18-14-16-6-4-5-7-17(16)15-18/h1-9,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPSSIKLRPQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)
![1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B5615078.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615122.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615147.png)


![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)

![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)